[2-(Allyloxy)-5-bromophenyl]methanol
Overview
Description
“[2-(Allyloxy)-5-bromophenyl]methanol” is a chemical compound with the empirical formula C10H12O2 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For example, the hydrosilylation of alkenes is a method that could potentially be used in the synthesis of compounds similar to "this compound" . Another method involves the use of atom transfer radical polymerization (ATRP) approach and then bromination at the para-position of the aromatic rings .Scientific Research Applications
Synthesis and Structural Analysis
The compound (5-bromo-2-hydroxyphenyl)(phenyl)methanone, structurally related to [2-(Allyloxy)-5-bromophenyl]methanol, was synthesized and its crystal structure was determined, indicating a monoclinic space group with specific cell data, highlighting its potential for further chemical and structural studies (Kuang, 2009).
Natural Products and Antibacterial Properties
Compounds structurally related to this compound have been isolated from marine algae and demonstrated significant antibacterial properties. Bromophenols extracted from Rhodomela confervoides showed moderate to high antibacterial activity, indicating potential applications in addressing bacterial infections (Xu et al., 2003).
Chemical Reactions and Catalysis
The compound's structural elements, specifically the allyloxy and bromophenyl groups, play crucial roles in various chemical reactions. For example, allyloxy and methallyloxy groups significantly impact the selectivity of reactions during the catalytic production of methyl acrylates, demonstrating the importance of these functional groups in industrial chemistry (Zugic et al., 2016).
Properties
IUPAC Name |
(5-bromo-2-prop-2-enoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6,12H,1,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKGGLGIUVMBSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001263174 | |
Record name | 5-Bromo-2-(2-propen-1-yloxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187230-43-9 | |
Record name | 5-Bromo-2-(2-propen-1-yloxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187230-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(2-propen-1-yloxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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